molecular formula C6H2BrF3 B061163 1-Bromo-2,3,4-trifluorobenzene CAS No. 176317-02-5

1-Bromo-2,3,4-trifluorobenzene

Cat. No.: B061163
CAS No.: 176317-02-5
M. Wt: 210.98 g/mol
InChI Key: MUUAQFJJUGVBGB-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a colorless to light yellow liquid that is slightly soluble in water. This compound is primarily used in chemical research and industrial applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trifluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,4-trifluorobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Scientific Research Applications

1-Bromo-2,3,4-trifluorobenzene is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4-trifluorobenzene primarily involves its reactivity as an electrophile. The bromine atom is highly reactive and can be readily displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Bromo-2,4,6-trifluorobenzene
  • 1-Bromo-3,4,5-trifluorobenzene

Comparison: 1-Bromo-2,3,4-trifluorobenzene is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution reactions and different physical properties such as boiling point and solubility .

Properties

IUPAC Name

1-bromo-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUAQFJJUGVBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369810
Record name 1-Bromo-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176317-02-5
Record name 1-Bromo-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3,4-trifluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Bromo-2,3,4-trifluorobenzene in synthesizing 2,3,4-trifluorobenzoic acid?

A: this compound serves as a key intermediate in one of the synthesis methods for 2,3,4-trifluorobenzoic acid described in the research. [] The process involves reacting this compound with magnesium to form a Grignard reagent. This Grignard reagent then reacts with carbon dioxide, followed by acid hydrolysis, ultimately yielding the desired 2,3,4-trifluorobenzoic acid. []

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